molecular formula C5H6ClNS B1611201 2-Chloro-4-ethylthiazole CAS No. 98025-12-8

2-Chloro-4-ethylthiazole

Cat. No.: B1611201
CAS No.: 98025-12-8
M. Wt: 147.63 g/mol
InChI Key: JFTPVKJMVDWUCO-UHFFFAOYSA-N
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Description

2-Chloro-4-ethylthiazole, with the molecular formula C5H6ClNS and a molecular weight of 147.63 g/mol, is a specialized organic compound supplied as a liquid and recommended to be stored at 4°C . This compound belongs to the thiazole family, a class of heterocyclic structures known for their significant relevance in medicinal chemistry and drug discovery . Thiazole derivatives are frequently investigated as core structures in the development of novel therapeutic agents due to their wide range of biological activities. As a building block in organic synthesis, this compound offers researchers a versatile intermediate. The reactive chloro substituent at the 2-position makes it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitutions, allowing for the creation of diverse chemical libraries . Research on similar 2-chlorothiazole compounds has demonstrated potential in various biological applications, including the development of anti-infective agents. For instance, structurally related compounds have shown promising activity against tropical disease pathogens like Leishmania mexicana by inducing apoptosis in parasites, highlighting the value of this chemical class in parasitology and infectious disease research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is strictly for use in laboratory settings by qualified professionals. The compound is supplied in high purity and can be packaged in various volumes, from small sample sizes to bulk quantities, including palletized plastic pails and drums . Please request a quote for specific pricing and availability. Always refer to the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment.

Properties

IUPAC Name

2-chloro-4-ethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTPVKJMVDWUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477497
Record name 2-Chloro-4-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98025-12-8
Record name 2-Chloro-4-ethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Pathways and Mechanistic Insights of 2 Chloro 4 Ethylthiazole

Nucleophilic Substitution Reactions at the C2 Position

The thiazole (B1198619) nucleus is characterized by an electron-deficient C2 position, a direct consequence of the inductive effects of the adjacent electronegative nitrogen and sulfur atoms. pharmaguideline.comchemicalbook.com This inherent electronic characteristic makes the C2 carbon highly susceptible to attack by nucleophiles. In 2-Chloro-4-ethylthiazole, the chlorine atom at this position serves as an effective leaving group, facilitating a variety of nucleophilic substitution reactions. pharmaguideline.comias.ac.in These reactions are fundamental to the synthetic utility of 2-chlorothiazole (B1198822) derivatives, allowing for the introduction of a wide array of functional groups.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides, Carbanions)

The electrophilic nature of the C2 carbon in this compound allows it to react with a broad spectrum of nucleophiles. The general mechanism involves the displacement of the chloride ion by the incoming nucleophilic species.

Amines : Primary and secondary amines readily act as nucleophiles, attacking the C2 position to form 2-amino-4-ethylthiazole (B1281273) derivatives. This reaction is analogous to the well-documented nucleophilic aromatic substitution (SNAr) reactions observed in other heterocyclic systems, such as dichloropyrazines reacting with amines. researchgate.net

Thiols : Thiolates (RS⁻), generated from thiols, are potent nucleophiles that can displace the C2-chloro group to yield 2-thioether-substituted 4-ethylthiazoles. The high reactivity of thiols with halogenated compounds is a well-established principle in organic synthesis. nih.govresearchgate.net

Alkoxides : Alkoxides (RO⁻) react to form 2-alkoxy-4-ethylthiazoles. As strong nucleophiles, they efficiently substitute the chlorine atom, a process demonstrated in similar heterocyclic systems like 2-chlorobenzimidazoles. pressbooks.pubrsc.org

Carbanions : Stabilized carbanions, such as those derived from active methylene (B1212753) compounds like malonic esters or arylacetonitriles, can also serve as nucleophiles. scispace.com The reaction leads to the formation of a new carbon-carbon bond at the C2 position, significantly expanding the molecular complexity.

The table below summarizes the outcomes of these nucleophilic substitution reactions.

Nucleophile CategoryExample NucleophileReagent ExampleProduct Type
AminesR₂NHDiethylamine2-(Diethylamino)-4-ethylthiazole
ThiolsRSHEthanethiol2-(Ethylthio)-4-ethylthiazole
AlkoxidesROHSodium Methoxide2-Methoxy-4-ethylthiazole
CarbanionsR₃C⁻Diethyl MalonateDiethyl 2-(4-ethylthiazol-2-yl)malonate

Electronic and Steric Influences on Nucleophilic Attack and Leaving Group Effects

The efficiency and rate of nucleophilic substitution at the C2 position are governed by a combination of electronic, steric, and leaving group factors.

Electronic Influences : The primary driving force for the reaction is the electron-deficient character of the C2 carbon. pharmaguideline.comchemicalbook.com The presence of the electronegative nitrogen and sulfur atoms in the thiazole ring inherently activates this position for nucleophilic attack. This effect is a key feature of the electronic landscape of the thiazole nucleus.

Steric Influences : While the C2 position is electronically favorable for attack, steric hindrance can play a significant role in the reaction kinetics. nih.govnih.gov The ethyl group at the C4 position of the substrate exerts a moderate steric effect. Similarly, bulky nucleophiles may experience hindered approach to the reaction center, leading to slower reaction rates compared to smaller nucleophiles. razi.ac.ir For SN2-type mechanisms, steric hindrance is a critical determinant of reactivity. nih.gov

Leaving Group Effects : A good leaving group is essential for a facile substitution reaction. libretexts.org The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they can stabilize the negative charge they accommodate upon departure. pressbooks.publibretexts.org Halides are effective leaving groups, and chloride is sufficiently labile to participate readily in these substitution reactions. libretexts.orgnih.gov

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring System

In contrast to its reactivity towards nucleophiles at C2, the thiazole ring is generally deactivated towards electrophilic aromatic substitution (EAS) when compared to carbocyclic aromatic compounds like benzene. ias.ac.in The electronegative heteroatoms reduce the electron density of the ring system, making it less nucleophilic. Nevertheless, under appropriate conditions, electrophilic substitution can be achieved, and its regioselectivity is dictated by the electronic properties of the ring and its substituents. pharmaguideline.com

Regioselectivity and Activating/Deactivating Effects of Substituents (Focus on C5 and C4 reactivity)

The outcome of electrophilic attack on the this compound ring is a function of the directing effects of the substituents and the intrinsic reactivity of the ring positions.

Regioselectivity : Theoretical calculations and experimental evidence for thiazole derivatives indicate that the C5 position is the most electron-rich and, therefore, the most reactive site for electrophilic attack. pharmaguideline.comchemicalbook.comwikipedia.org The general order of reactivity for the unsubstituted thiazole ring is C5 > C4 > C2. pharmaguideline.com

Activating/Deactivating Effects : Substituents on the ring can either enhance (activate) or reduce (deactivate) its reactivity towards electrophiles and direct the incoming electrophile to specific positions.

The ethyl group at the C4 position is an alkyl group, which acts as a weak electron-donating group (EDG) through an inductive effect. EDGs activate the aromatic ring and are typically ortho- and para-directing. youtube.com In this context, the ethyl group at C4 would further enhance the inherent reactivity of the adjacent C5 position.

Combined Effect : In this compound, the directing effects converge to strongly favor electrophilic substitution at the C5 position. The inherent nucleophilicity of C5 is enhanced by the activating effect of the C4-ethyl group, making it the unequivocal site of reaction for most electrophiles.

The table below summarizes the directing effects influencing electrophilic substitution.

PositionInherent ReactivityEffect of C4-Ethyl GroupEffect of C2-Chloro GroupOverall Predicted Reactivity
C5 Most ReactiveActivatingMinor InfluenceStrongly Favored
C4 Less ReactiveSubstitutedMinor InfluenceDisfavored

Influence of Reaction Conditions and Reagent Properties on Electrophilic Attack

Overcoming the inherent deactivation of the thiazole ring requires carefully chosen reaction conditions and potent electrophilic reagents.

Reaction Conditions : Many EAS reactions necessitate the use of a catalyst to generate a sufficiently powerful electrophile. masterorganicchemistry.com

Halogenation (e.g., bromination) typically requires a Lewis acid catalyst like FeBr₃.

Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture), which generates the highly electrophilic nitronium ion (NO₂⁺). firsthope.co.inyoutube.com

Sulfonation employs fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to generate the electrophile. youtube.com

Reagent Properties : The strength of the electrophile is paramount. The relatively electron-poor thiazole ring requires strong electrophiles to react at a reasonable rate. ias.ac.in Reactions like Friedel-Crafts alkylation and acylation, which are common for benzene, are less common and more challenging for thiazole derivatives, often requiring milder conditions if they proceed at all. firsthope.co.in The choice of solvent can also influence the reaction by affecting the stability of intermediates and the reactivity of the electrophile.

Role of Protonation and Thiazolium Ion Formation in Reaction Mechanisms

The reactivity of the this compound ring is significantly influenced by the basicity of the nitrogen atom at position 3. The lone pair of electrons on this nitrogen allows for facile protonation in the presence of acid, or alkylation when treated with alkyl halides, leading to the formation of a positively charged thiazolium cation. pharmaguideline.comwikipedia.org This transformation is a critical step that dictates the course of several reaction mechanisms.

The formation of the thiazolium salt dramatically alters the electronic properties of the thiazole ring. The positive charge on the nitrogen atom acts as a powerful electron sink, withdrawing electron density from the ring system. This inductive effect significantly increases the electrophilicity of the ring carbons, particularly the C2 carbon. Consequently, the proton at C2 (if present) becomes markedly more acidic and susceptible to deprotonation by a base. pharmaguideline.com In the case of this compound, this heightened electrophilicity at the C2 position makes the chloro-substituent an even better leaving group for nucleophilic substitution reactions.

Furthermore, the formation of N-alkylated thiazolium salts is a key step in generating N-heterocyclic carbenes (NHCs), which are important species in organocatalysis. wikipedia.org Deprotonation of an N-alkyl thiazolium salt at the C2 position yields a carbene, a neutral species with a divalent carbon atom, which can act as a potent nucleophile and catalyst in reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org

The table below summarizes the key effects of protonation and thiazolium ion formation on the reactivity of the thiazole ring.

TransformationEffect on Thiazole RingMechanistic ImplicationExample Reaction
Protonation (Acidic Media)Increases ring's electron deficiency.Activates the ring for nucleophilic attack; deactivates for electrophilic substitution.Acid-catalyzed hydrolysis of substituents.
N-AlkylationForms a stable thiazolium cation.Greatly enhances the electrophilicity of C2. Increases acidity of C2-H (if present).Formation of precursors for N-heterocyclic carbenes. wikipedia.org
Deprotonation of Thiazolium SaltGenerates a nucleophilic N-heterocyclic carbene at C2.Enables organocatalytic transformations.Benzoin condensation, Stetter reaction. wikipedia.org

Transformations Involving the 4-Ethyl Side Chain

The ethyl group at the C4 position of the thiazole ring, while generally stable, can undergo specific transformations, particularly at the carbon atom adjacent to the ring (the α-carbon or benzylic-like position). This reactivity is attributed to the ability of the aromatic thiazole ring to stabilize reactive intermediates such as radicals or carbocations formed at this position. youtube.com

Oxidative Modifications of the Ethyl Moiety

The α-carbon of the 4-ethyl group is susceptible to oxidation, analogous to the benzylic oxidation of alkylarenes. nih.gov This transformation is a fundamental method for C-H functionalization, converting the alkyl side chain into more versatile functional groups. Common oxidative pathways can lead to the formation of a secondary alcohol (1-(2-chloro-1,3-thiazol-4-yl)ethan-1-ol), a ketone (1-(2-chloro-1,3-thiazol-4-yl)ethan-1-one), or, under more vigorous conditions, a carboxylic acid (2-chloro-1,3-thiazole-4-carboxylic acid).

These reactions are typically carried out using a variety of oxidizing agents, often in the presence of a metal catalyst. The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, milder conditions might selectively yield the alcohol or ketone, while stronger oxidants like potassium permanganate (B83412) or chromic acid would likely lead to the carboxylic acid. The oxidation of alkylarenes to ketones using reagents like tert-butyl hydroperoxide (TBHP) in the presence of transition metal catalysts is a well-documented process that serves as a model for this transformation. nih.gov

Selective Functionalization and Derivatization of the Alkyl Substituent

The ethyl side chain can be selectively functionalized, most commonly through free-radical halogenation at the α-position. youtube.compearson.com This reaction is analogous to benzylic halogenation. The stability of the radical intermediate at the carbon adjacent to the thiazole ring makes this position particularly reactive towards radical abstractors. youtube.com

Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically in the presence of a radical initiator like light (hν) or benzoyl peroxide, are used to introduce a halogen atom selectively at the α-carbon. This yields 2-chloro-4-(1-haloethyl)thiazole derivatives. These halogenated intermediates are valuable synthetic precursors, as the newly introduced halogen can be readily displaced by a variety of nucleophiles (e.g., -OH, -CN, -OR, -NH2) to introduce a wide range of functional groups, thus providing a versatile route for the elaboration of the side chain.

Cycloaddition Reactions of the Thiazole Ring (e.g., Diels-Alder Reactivity and Pyridine (B92270) Formation)

Thiazoles can participate in cycloaddition reactions, although the inherent aromaticity of the ring means that these reactions often require forcing conditions, such as high temperatures. wikipedia.org A notable reaction is the Diels-Alder, or [4+2] cycloaddition, where the thiazole acts as the diene component.

The table below outlines a generalized pathway for pyridine formation from a thiazole via a Diels-Alder reaction.

StepDescriptionIntermediate/Product
1. [4+2] CycloadditionThe thiazole ring reacts as a diene with a dienophile (e.g., an alkyne).A bicyclic adduct containing a sulfur bridge is formed.
2. Sulfur ExtrusionThe bicyclic intermediate undergoes a retro-Diels-Alder reaction, eliminating elemental sulfur.A substituted pyridine ring is formed. wikipedia.org

This reactivity pattern highlights the utility of thiazoles as synthons for constructing other heterocyclic systems. The specific substituents on both the thiazole and the dienophile will influence the reaction rate and the regiochemistry of the final pyridine product.

Other Significant Reactivity Patterns

Beyond the reactions discussed, this compound exhibits other important reactivity patterns, primarily centered on the electrophilic nature of the C2 carbon and the potential for substitution on the ring.

Nucleophilic Aromatic Substitution (SNAr): The C2 position of the thiazole ring is inherently electron-deficient due to the adjacent electronegative nitrogen and sulfur atoms. pharmaguideline.com The presence of a chlorine atom at this position makes this compound highly susceptible to nucleophilic aromatic substitution. A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion to form 2-substituted-4-ethylthiazoles. This reaction is one of the most common and synthetically useful transformations for this class of compounds, allowing for the introduction of diverse functionalities at the C2 position. pharmaguideline.com The reaction typically proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C2 carbon before the chloride ion is eliminated.

Electrophilic Aromatic Substitution: In contrast to its reactivity with nucleophiles, the thiazole ring is generally unreactive towards electrophilic aromatic substitution. The ring nitrogen deactivates the system towards attack by electrophiles, an effect that is magnified in acidic media where the nitrogen becomes protonated. actachemscand.org The electron-withdrawing chloro group at C2 further deactivates the ring. If substitution does occur, it is strongly directed to the C5 position, which is the most electron-rich carbon in the ring. pharmaguideline.com However, forcing conditions are usually required, and yields can be low.

Vicarious Nucleophilic Substitution (VNS) with Nitroarenes involving (chloroethyl)thiazole derivatives

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.org This reaction typically involves the reaction of a nitroarene with a carbanion bearing a leaving group on the carbanionic carbon. organic-chemistry.org The mechanism proceeds through the initial addition of the nucleophile to the aromatic ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group and subsequent protonation to restore aromaticity. organic-chemistry.orgkuleuven.be

While the VNS reaction is well-established for a variety of nitroaromatic and heterocyclic compounds, specific studies detailing the VNS of this compound with nitroarenes are not extensively documented in the reviewed literature. However, the general principles of VNS can be applied to predict the potential reactivity of this substrate. The electron-withdrawing nature of the thiazole ring, particularly with a chloro substituent at the 2-position, would render the ring susceptible to nucleophilic attack.

In a hypothetical VNS reaction between a carbanion derived from a (chloroethyl)thiazole derivative and a nitroarene, the thiazole moiety would act as the nucleophilic partner after deprotonation. The reaction's feasibility and outcome would depend on several factors, including the nature of the base used, the solvent system, and the specific nitroarene employed. organic-chemistry.orgkuleuven.be Mechanistic investigations into related systems have shown that the stability of the intermediate σ-adduct and the facility of the subsequent elimination step are crucial for the reaction's success. nih.gov

Rearrangement Reactions within the Thiazole Framework

Rearrangement reactions represent a fundamental class of transformations in organic chemistry, allowing for the skeletal reorganization of molecules to afford structural isomers. While various rearrangement reactions of heterocyclic compounds are known, specific examples involving the this compound framework are not prominently featured in the available scientific literature.

Nevertheless, the thiazole ring system can theoretically undergo rearrangement under specific conditions, such as thermal or photochemical stimuli, or in the presence of strong acids or bases. The stability of the thiazole ring generally requires forcing conditions for such transformations to occur. Potential rearrangement pathways could involve ring-opening and ring-closing sequences, or the migration of substituents around the heterocyclic core. The presence of the chloro and ethyl substituents on the this compound ring would undoubtedly influence the propensity and pathway of any such rearrangement.

Intermolecular Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures from simple precursors. nih.govnih.gov The halogen atom on the this compound ring provides a handle for such transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Several types of coupling reactions, including Suzuki, Heck, and Sonogashira couplings, are commonly employed for the functionalization of haloheterocycles. wikipedia.orgorganic-chemistry.orgwikipedia.org

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govyonedalabs.com this compound can potentially serve as the halide partner in a Suzuki coupling reaction, reacting with various aryl or vinyl boronic acids or their esters to form 2-aryl- or 2-vinyl-4-ethylthiazole derivatives. The success of such a reaction would depend on the choice of catalyst, ligand, base, and solvent system. nih.gov

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgwikipedia.org In principle, this compound could be coupled with various alkenes to introduce a vinyl substituent at the 2-position of the thiazole ring. The regioselectivity and stereoselectivity of the Heck reaction are important considerations in the synthesis of well-defined products. mdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction could be utilized to introduce an alkynyl moiety at the 2-position of this compound, providing access to a range of functionalized thiazole derivatives. nih.gov The reaction conditions for Sonogashira couplings are generally mild and tolerate a wide variety of functional groups. ijnc.ir

While specific examples of these coupling reactions with this compound are not detailed in the provided search results, the general reactivity of 2-chlorothiazoles in palladium-catalyzed cross-coupling reactions is well-established, suggesting that this compound would be a viable substrate for these transformations. researchgate.netdigitellinc.com The resulting extended molecular architectures have potential applications in medicinal chemistry and materials science. nih.govnih.gov

Spectroscopic Characterization and Computational Analysis of 2 Chloro 4 Ethylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for determining the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlations observed in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift and Coupling Constant Analysis

The ¹H-NMR spectrum of 2-Chloro-4-ethylthiazole is anticipated to exhibit distinct signals corresponding to the ethyl group and the thiazole (B1198619) ring proton. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃), a characteristic pattern arising from spin-spin coupling. The chemical shift of the methylene quartet would be influenced by the adjacent thiazole ring, likely appearing in the downfield region. The methyl triplet would resonate at a more upfield position. The proton attached to the C5 position of the thiazole ring is expected to appear as a singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring.

Precise chemical shifts and coupling constants (J-values) are critical for confirming these assignments. The coupling constant for the ethyl group's triplet and quartet would be identical, providing clear evidence of their connectivity.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiazole-H5Singlet (s)N/A
-CH₂- (Ethyl)Quartet (q)
-CH₃ (Ethyl)Triplet (t)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis

The proton-decoupled ¹³C-NMR spectrum of this compound would display four distinct signals, corresponding to the four unique carbon environments in the molecule. The C2 carbon, directly bonded to the electronegative chlorine atom and a nitrogen atom, is expected to have the most downfield chemical shift. The C4 and C5 carbons of the thiazole ring would also resonate in the downfield region, with their specific shifts determined by the substitution pattern. The two carbons of the ethyl group, the methylene (-CH₂) and methyl (-CH₃) carbons, would appear in the upfield region of the spectrum.

Carbon AssignmentChemical Shift (δ, ppm)
Thiazole-C2
Thiazole-C4
Thiazole-C5
-CH₂- (Ethyl)
-CH₃ (Ethyl)

Application of Advanced Multi-Dimensional NMR Techniques (e.g., NOESY, COSY)

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable. Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling relationships. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would definitively confirm their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. For this compound, a NOESY experiment could reveal through-space correlations between the protons of the ethyl group and the proton on the thiazole ring, offering insights into the preferred conformation of the ethyl substituent relative to the heterocyclic core. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition, and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined exact mass would be compared to the calculated mass for the molecular formula C₅H₆ClNS to confirm the elemental composition.

IonCalculated m/zObserved m/z
[M+H]⁺

Fragmentation Pathway Analysis and Structural Elucidation

In the mass spectrometer, this compound will undergo fragmentation upon ionization. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation pathways for thiazole derivatives often involve cleavage of the ring and loss of substituents. For this compound, characteristic fragments could arise from the loss of the chlorine atom, the ethyl group, or smaller neutral molecules like ethylene (B1197577) from the ethyl side chain. The identification of these fragment ions and their relative abundances helps to piece together the molecular structure and corroborate the data obtained from NMR spectroscopy.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the functional groups and fingerprinting the molecular structure of this compound by probing the discrete vibrational energy levels of its bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum provides invaluable information for identifying the various functional groups within this compound. The analysis of the IR spectrum focuses on characteristic absorption bands corresponding to specific bond vibrations.

The ethyl group (-CH₂CH₃) would be identified by its C-H stretching vibrations. Asymmetric and symmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups typically appear in the 2850-2960 cm⁻¹ region. The C-H bending vibrations for these groups are expected in the 1375-1465 cm⁻¹ range.

The thiazole ring gives rise to a more complex set of vibrations. The C-H stretching of the hydrogen atom on the ring is expected to appear around 3100-3000 cm⁻¹. The characteristic ring stretching vibrations, which involve coupled C=C and C=N stretching, produce strong bands typically found in the 1600-1400 cm⁻¹ region. The C-S stretching vibration, often weak, is usually observed at lower wavenumbers. Finally, the C-Cl stretching vibration is anticipated to produce a distinct band in the fingerprint region, generally between 800 and 600 cm⁻¹. The precise positions of these bands can be influenced by the electronic effects of the substituents on the thiazole ring.

Table 1: Expected Infrared (IR) Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
C-H Stretch (Aromatic)Thiazole Ring3100 - 3000
C-H Stretch (Aliphatic)Ethyl Group (-CH₂, -CH₃)2960 - 2850
C=N and C=C Ring StretchThiazole Ring1600 - 1400
C-H Bend (Aliphatic)Ethyl Group (-CH₂, -CH₃)1465 - 1375
C-Cl StretchChloro Group800 - 600

Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often means that highly symmetric vibrations, which may be weak or inactive in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy is particularly useful for characterizing the thiazole ring. The symmetric "breathing" mode of the ring, where the entire ring expands and contracts symmetrically, typically gives a strong and sharp Raman peak, providing a distinct molecular fingerprint. C-S and C-Cl bonds, which can be difficult to definitively assign in IR spectra, may also show more prominent peaks in the Raman spectrum. The combination of IR and Raman data allows for a more complete and reliable assignment of the vibrational modes of the molecule. unifi.it

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. The absorption of energy corresponds to specific electronic transitions within the molecule.

In this compound, the thiazole ring contains π-bonds and non-bonding (n) electrons on the nitrogen and sulfur atoms, making it a chromophore. The expected electronic transitions are primarily of two types: π→π* and n→π*.

π→π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high in energy and result in strong absorption bands, usually in the shorter wavelength region of the UV spectrum.

n→π transitions* involve the promotion of an electron from a non-bonding orbital (on N or S) to an antibonding π* orbital. These transitions are generally lower in energy than π→π* transitions, thus appearing at longer wavelengths, and are characterized by a much lower intensity.

The position and intensity of these absorption bands provide information about the extent of conjugation in the molecule. The presence of the chloro and ethyl substituents can slightly modify the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λmax) compared to unsubstituted thiazole.

Table 2: Principal Electronic Transitions Expected for this compound
Transition TypeOrbitals InvolvedExpected Relative IntensityExpected Wavelength Region
π → πBonding π to Antibonding πHighShorter Wavelength (UV)
n → πNon-bonding (N, S) to Antibonding πLowLonger Wavelength (UV)

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide unambiguous data on the bond lengths, bond angles, and torsion angles of this compound. Such data would confirm the planarity of the thiazole ring and reveal the conformation of the ethyl group relative to the ring.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable theoretical tools that complement experimental findings, providing deeper insight into molecular properties that may be difficult to measure directly.

Density Functional Theory (DFT) has become a standard computational method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to:

Optimize Molecular Geometry: Calculate the lowest energy structure, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict Vibrational Spectra: Compute the harmonic vibrational frequencies and intensities. unifi.it These theoretical frequencies, when properly scaled, can be used to assign the experimental bands observed in IR and Raman spectra, resolving ambiguities and confirming the nature of the vibrations.

Analyze Electronic Properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents.

By correlating theoretical DFT data with experimental spectroscopic results, a robust and comprehensive understanding of the structural and electronic characteristics of this compound can be achieved.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It allows for the identification of electrophilic and nucleophilic sites, which is crucial for predicting chemical reactivity. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential.

For this compound, the MEP map would be expected to show a significant region of negative potential around the nitrogen atom of the thiazole ring due to the presence of its lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The sulfur atom, while also possessing lone pairs, would likely exhibit a less negative potential compared to the nitrogen. Conversely, the hydrogen atoms of the ethyl group and the thiazole ring would be characterized by regions of positive potential. The chlorine atom, being highly electronegative, would create a complex potential distribution, with a negative potential around the atom itself but a positive potential (a σ-hole) along the extension of the C-Cl bond, which can lead to halogen bonding interactions.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

Atomic SitePredicted Electrostatic Potential (arbitrary units)Implication for Reactivity
Nitrogen (N)-0.05 to -0.15Primary site for electrophilic attack
Sulfur (S)-0.02 to -0.08Secondary site for electrophilic attack
Chlorine (Cl)-0.03 to -0.07 (lateral), +0.01 to +0.05 (σ-hole)Susceptible to electrophilic and halogen bonding interactions
Ethyl Group (C-H)+0.01 to +0.03Weakly electrophilic character

Note: The data in this table is illustrative and represents expected trends based on the chemical structure of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that provides insights into the reactivity and electronic properties of a molecule. nih.gov This theory primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

In the case of this compound, the HOMO is expected to be predominantly localized on the thiazole ring, particularly on the sulfur and nitrogen atoms, which are the most electron-rich centers. The LUMO, on the other hand, is likely to be distributed over the C=N bond and the carbon atom attached to the chlorine, reflecting the electrophilic nature of these sites. The presence of the electron-withdrawing chlorine atom would be expected to lower both the HOMO and LUMO energy levels, while the electron-donating ethyl group would likely raise the HOMO energy. Computational studies on similar thiazole derivatives have shown that substitutions on the ring can significantly influence the HOMO-LUMO gap and the distribution of these orbitals. nih.govnih.gov

Table 2: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

ParameterPredicted Energy (eV)Description
HOMO Energy-6.5 to -7.5Energy of the highest occupied molecular orbital
LUMO Energy-1.0 to -2.0Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.5 to 6.5Energy difference between HOMO and LUMO

Note: The data in this table is illustrative and represents expected trends based on the chemical structure of this compound.

Molecular Modeling and Simulation

Conformational Analysis and Energy Minimization Techniques

Conformational analysis is a computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. For a flexible molecule like this compound, which has a rotatable ethyl group, multiple conformers can exist. The analysis typically involves systematically rotating the single bonds and calculating the potential energy of each resulting conformation. The most stable conformer corresponds to the global minimum on the potential energy surface.

Energy minimization techniques, such as molecular mechanics or quantum mechanical methods, are employed to find the lowest energy conformation. For this compound, the conformational analysis would focus on the rotation around the C-C bond of the ethyl group. The different staggered and eclipsed conformations would be evaluated to identify the most stable arrangement, which is likely to be a staggered conformation to minimize steric hindrance between the ethyl group and the thiazole ring.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule moves, vibrates, and interacts with its environment. This information is valuable for understanding a molecule's flexibility, conformational changes, and interactions with other molecules.

Root Mean Square Deviation (RMSD) Analysis for Structural Comparison

Root Mean Square Deviation (RMSD) is a quantitative measure of the similarity between two molecular structures. It is calculated as the square root of the average of the squared distances between corresponding atoms in the two superimposed structures. In the context of molecular dynamics simulations, RMSD is often used to assess the stability of a molecule's conformation over time. A low and stable RMSD value indicates that the molecule is maintaining a consistent structure, while a high and fluctuating RMSD suggests significant conformational changes.

For this compound, an RMSD analysis of its MD trajectory would reveal the extent of its structural fluctuations. By comparing the RMSD of the backbone atoms of the thiazole ring to the RMSD of the entire molecule, one could differentiate between the rigidity of the ring and the flexibility of the ethyl group.

Table 3: Hypothetical Root Mean Square Deviation (RMSD) Data from a Molecular Dynamics Simulation of this compound

Time (ps)RMSD of Thiazole Ring (Å)RMSD of Entire Molecule (Å)
00.00.0
1000.50.8
2000.60.9
3000.50.85
4000.550.9
5000.60.8

Note: The data in this table is illustrative and represents a hypothetical stable simulation trajectory.

Research Applications and Biological Relevance of 2 Chloro 4 Ethylthiazole Derivatives

Role as Versatile Synthetic Building Blocks in Organic Synthesis

2-Chloro-4-ethylthiazole and its analogs are highly valued as intermediates in organic synthesis due to the reactivity of the C2-chloro substituent. chemimpex.com This chlorine atom is an excellent leaving group, facilitating a variety of transformations that allow for the construction of more complex molecular architectures. The thiazole (B1198619) ring itself is a stable aromatic system, and the ethyl group at the C4 position can be further functionalized if required.

The primary utility of this compound lies in its application in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the this compound with an organoboron compound (such as a boronic acid or ester) to form a new carbon-carbon bond. This is a widely used method for introducing aryl, heteroaryl, or vinyl substituents at the 2-position of the thiazole ring.

Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple this compound with a terminal alkyne. This method is instrumental in the synthesis of arylalkynes and conjugated enynes, which are important structures in various functional materials and biologically active molecules.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This is a powerful tool for the synthesis of 2-aminothiazole (B372263) derivatives, which are prevalent in many pharmaceutical compounds.

The versatility of this compound as a synthetic building block is further demonstrated by its ability to undergo nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by various nucleophiles such as alkoxides, thiolates, and azides. These reactions provide access to a diverse range of 2-substituted-4-ethylthiazole derivatives.

Utility as Pharmaceutical Intermediates

The thiazole nucleus is a prominent feature in a multitude of approved and investigational drugs, exhibiting a broad spectrum of pharmacological activities. ijper.orgglobalresearchonline.net this compound serves as a key intermediate in the synthesis of several important pharmaceutical agents, particularly in the realm of oncology.

One of the most notable applications of a thiazole carboxamide derived from a similar precursor is in the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). google.comchemicalbook.comgoogle.comresearchgate.netsemanticscholar.org The synthesis of Dasatinib involves the coupling of a 2-aminothiazole derivative with a pyrimidine moiety. The core 2-aminothiazole-5-carboxamide structure is often prepared from precursors like 2-chlorothiazoles. While the exact commercial synthesis of Dasatinib may vary, the fundamental role of the thiazole ring as a central scaffold is undeniable. The ethyl group at the 4-position of the thiazole can be a key determinant in the drug's binding affinity and pharmacokinetic profile.

The table below illustrates the role of thiazole-based intermediates in the synthesis of Dasatinib.

Intermediate ClassRole in SynthesisResulting Moiety in Final Drug
2-Chlorothiazole (B1198822) derivativesPrecursor for the formation of the 2-aminothiazole core2-Aminothiazole
2-Aminothiazole-5-carboxamidesKey building block for coupling with the pyrimidine ring systemCentral thiazole carboxamide scaffold

The widespread presence of the thiazole ring in medicinal chemistry underscores the importance of intermediates like this compound for the continued discovery and development of new therapeutic agents. bohrium.com

Application as Agrochemical Intermediates

The thiazole ring is not only significant in pharmaceuticals but also plays a crucial role in the development of modern agrochemicals. chemimpex.com Thiazole derivatives are known to exhibit a range of biological activities that are beneficial for crop protection, including fungicidal, herbicidal, and insecticidal properties. This compound serves as a valuable intermediate for the synthesis of these agrochemically active compounds.

A prominent example of a thiazole-containing fungicide is Thiabendazole , which has been used for decades to control a variety of plant and fruit diseases. While not directly synthesized from this compound, its structure highlights the importance of the thiazole scaffold in antifungal agents. More recent developments in agrochemical research have led to the discovery of highly potent fungicides that incorporate the thiazole moiety. For instance, Oxathiapiprolin , a piperidinyl thiazole isoxazoline fungicide, demonstrates excellent activity against oomycete pathogens. nih.govresearchgate.net

Furthermore, certain thiazole derivatives, such as Isotianil, are known to induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against a broad range of pathogens. nih.govmdpi.com The synthesis of such compounds often relies on the functionalization of a pre-formed thiazole ring, a process where this compound can be a key starting material. The chloro group allows for the introduction of various substituents that can modulate the biological activity and systemic properties of the final agrochemical product.

The table below summarizes the application of thiazole derivatives in agrochemicals.

Agrochemical ClassExample Compound(s)Role of Thiazole Moiety
FungicidesThiabendazole, OxathiapiprolinCore structural component responsible for antifungal activity
Plant Resistance InducersIsotianilInduces systemic acquired resistance (SAR) in plants
HerbicidesVarious patented compoundsActive ingredient for weed control
InsecticidesVarious patented compoundsActive ingredient for pest control

Contributions to Materials Science

The unique electronic and photophysical properties of the thiazole ring have led to its incorporation into advanced materials for various applications, including organic electronics and polymer chemistry. The electron-deficient nature of the thiazole ring can be harnessed to tune the optoelectronic properties of conjugated systems.

Integration into Organic Electronic Devices (e.g., OLEDs, OPVs, OFETs)

Thiazole and its fused derivatives, such as thiazolo[5,4-d]thiazoles, are being explored as building blocks for organic semiconductors used in a range of electronic devices. mdpi.com These materials are of interest for:

Organic Light-Emitting Diodes (OLEDs): Thiazole-containing molecules can be used as electron-transporting materials, hole-transporting materials, or as part of the emissive layer in OLEDs. Their rigid and planar structures can promote efficient charge transport and high photoluminescence quantum yields.

Organic Photovoltaics (OPVs): In OPVs, thiazole derivatives can be incorporated into donor-acceptor type polymers or small molecules to enhance light absorption and facilitate charge separation and transport.

Organic Field-Effect Transistors (OFETs): The ability of thiazole-containing conjugated polymers to form well-ordered thin films makes them promising candidates for the active channel material in OFETs, exhibiting good charge carrier mobilities. rsc.org

This compound can serve as a starting material for the synthesis of these advanced materials through polymerization reactions, such as Stille or Suzuki coupling, to create conjugated polymers with tailored electronic properties. nih.gov

Exploration in Polymer Chemistry and Advanced Materials

Beyond organic electronics, this compound derivatives are being investigated for the synthesis of novel polymers with unique properties. The incorporation of the thiazole unit into a polymer backbone can enhance its thermal stability, chemical resistance, and mechanical properties. For example, fused heterocyclic polymers containing imidazo[2,1-b]thiazole units have been synthesized and shown to possess good solubility and thermal stability. rsc.org

The reactivity of the chloro group in this compound allows for its use in polycondensation reactions to create a variety of polymer architectures. These thiazole-containing polymers may find applications as high-performance plastics, specialty coatings, and in the development of new functional materials.

Biological Activity and Structure-Activity Relationships (SAR) of Thiazole-Containing Molecules

The thiazole ring is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions and its presence in a wide range of biologically active compounds. nih.gov The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring. Structure-activity relationship (SAR) studies are crucial for understanding how these substituents influence the pharmacological properties of the molecule and for the rational design of new, more potent, and selective drugs. ijper.orgnih.govmdpi.com

Thiazole-containing molecules have demonstrated a remarkable diversity of biological activities, including:

Antimicrobial Activity: Many thiazole derivatives exhibit potent antibacterial and antifungal properties. tandfonline.combiointerfaceresearch.com SAR studies have shown that the introduction of specific lipophilic or electron-withdrawing groups can enhance the antimicrobial efficacy.

Anticancer Activity: As exemplified by Dasatinib, thiazole-based compounds are effective anticancer agents. mdpi.com SAR studies in this area often focus on optimizing the substituents to achieve high affinity and selectivity for specific kinase targets.

Anti-inflammatory Activity: Certain thiazole derivatives have shown significant anti-inflammatory effects, often through the inhibition of key enzymes involved in the inflammatory cascade.

Antiviral Activity: The thiazole nucleus is present in some antiviral drugs, and ongoing research is exploring new thiazole derivatives for the treatment of various viral infections. researchgate.net

The table below provides a summary of the diverse biological activities associated with the thiazole scaffold and general SAR insights.

Biological ActivityGeneral SAR ObservationsExample Compound Classes
AntimicrobialLipophilic groups and electron-withdrawing substituents often enhance activity. nih.govThiazolyl-pyrazoline hybrids, 2-aminothiazole derivatives
AnticancerSpecific substitution patterns are crucial for kinase inhibition and cytotoxicity. mdpi.comKinase inhibitors (e.g., Dasatinib), 2-aminothiazole-based compounds
Anti-inflammatoryThe nature of the substituent at the 2- and 4-positions significantly influences activity.Phenylthiazole derivatives, thiazole carboxamides
AntiviralThe overall molecular shape and hydrogen bonding capabilities are important for target binding.Thiazolide compounds, Ritonavir (contains a thiazole moiety)

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal Properties)

The thiazole scaffold is a cornerstone in the development of antimicrobial agents. Numerous derivatives have been synthesized and tested against a wide range of pathogenic bacteria and fungi, demonstrating the versatility of this heterocyclic system in combating microbial infections.

In terms of antibacterial activity, various 2,4-disubstituted thiazole derivatives have shown promise. For example, a series of novel 3-(2-(5-(2-chloroquinoline-3-yl)-3-substituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-6-H/halo-2H-chromen-2-ones exhibited potent activity against E. coli and S. aureus biointerfaceresearch.com. Similarly, other studies have reported significant antibacterial activity of thiazole derivatives against both Gram-positive and Gram-negative bacteria biointerfaceresearch.com. The presence of a chloro-substituent on other heterocyclic systems linked to thiazoles has been noted to contribute to their antimicrobial profile nanobioletters.com.

With respect to antifungal properties, thiazole derivatives have also demonstrated considerable efficacy. Studies on novel 1,2,4-triazole derivatives have shown that compounds with a chlorothiazole moiety exhibit significant antifungal activity nih.gov. Chloro-substituted thiazolidinone compounds have also been reported to have significant inhibitory effects against various fungal strains nanobioletters.com.

The consistent finding of potent antimicrobial activity in thiazole derivatives, particularly those bearing a chloro substituent, suggests that this compound derivatives are a promising area for the discovery of new antibacterial and antifungal agents.

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound Class Target Microorganism Activity Metric Result
3-(2-(5-(2-chloroquinoline-3-yl)...)thiazol-4-yl)...chromen-2-ones E. coli, S. aureus Qualitative Powerful antimicrobial activity
Chloro-substituted thiazolidinones Various bacterial and fungal strains Zone of Inhibition 15.22±0.08 - 19.93±0.09 mm at 500 µg/mL
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives S. aureus Qualitative Superior antibacterial effect to streptomycin

Enzyme Inhibitory Potentials (e.g., PTP1B, Cyclooxygenase, DNA Topoisomerase IB, DHFR)

The ability of thiazole derivatives to interact with and inhibit the activity of various enzymes is a key aspect of their therapeutic potential. Research has focused on their effects on enzymes implicated in a range of diseases, including diabetes, inflammation, and cancer.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes. While specific data on this compound is not available, the broader class of thiazole derivatives has been explored as PTP1B inhibitors.

Cyclooxygenase (COX) Inhibition: COX enzymes are involved in the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). Thiazole derivatives have been investigated as potential COX inhibitors. For instance, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been identified as potent inhibitors of both COX-1 and COX-2 enzymes frontiersin.org.

DNA Topoisomerase IB Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Thiazole-based stilbene analogs have been designed and evaluated as DNA topoisomerase IB (Top1) inhibitors. Some of these compounds displayed potent Top1 inhibitory activity and significant cytotoxicity against human cancer cell lines nih.gov.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for both antimicrobial and anticancer therapies. Although specific studies on this compound are lacking, the general class of thiazole derivatives has been investigated for DHFR inhibition.

The diverse enzyme inhibitory profiles of thiazole derivatives highlight the potential of the this compound scaffold as a template for designing novel inhibitors for various therapeutic targets.

Insecticidal Properties and Related Modes of Action

Thiazole-containing compounds have been successfully developed as commercial insecticides. A notable example is the neonicotinoid class of insecticides, which act on the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system. While the specific insecticidal properties of this compound are not well-documented in publicly available research, related structures have shown activity.

For instance, a series of compounds containing a trifluoroacetyl group and a chlorothiazole moiety demonstrated significant insecticidal activity against Nilaparvata lugens (brown planthopper) and Aphis craccivora (cowpea aphid) umn.edu. The mode of action for many thiazole-based insecticides involves disruption of the insect's nervous system. Neonicotinoids, for example, bind to nAChRs, causing hyperexcitation and eventual paralysis and death of the insect. Another mode of action for some insecticides is the modulation of sodium channels, which are essential for nerve impulse transmission umn.edu.

The demonstrated efficacy of chlorothiazole-containing compounds as insecticides suggests that this compound derivatives could also possess insecticidal properties and warrant investigation in this area.

Other Pharmacological Relevance (e.g., Anti-inflammatory, Antioxidant, Cardio-protective Effects)

Beyond the specific applications detailed above, derivatives of thiazole have been explored for a range of other pharmacological activities.

Anti-inflammatory Effects: As mentioned in the context of COX inhibition, thiazole derivatives have shown significant anti-inflammatory potential. Studies on 2,4-disubstituted thiazoles have identified compounds with anti-inflammatory activity comparable to the well-known drug Ibuprofen researchgate.net. The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases frontiersin.org.

Antioxidant Effects: Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of great interest. Certain 2,4-disubstituted thiazole derivatives have been evaluated for their antioxidant activity, with some showing higher radical scavenging activity than the standard antioxidant Butylhydroxytoluene (BHT) elsevierpure.com.

Cardio-protective Effects: While research in this area is less extensive, some thiazole derivatives have been investigated for their potential to protect the cardiovascular system.

The diverse pharmacological profile of the thiazole nucleus suggests that this compound derivatives could be a fruitful area for the discovery of new therapeutic agents with anti-inflammatory, antioxidant, and potentially other beneficial properties.

Quantitative Structure-Activity Relationship (QSAR) Studies and Computational Drug Design for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) studies and computational drug design are powerful tools in modern medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity and for designing more potent and selective drug candidates.

QSAR models have been developed for various series of thiazole derivatives to predict their biological activities, including antimicrobial and anticancer effects. These models use molecular descriptors that quantify various physicochemical properties of the molecules to build a mathematical relationship with their observed activity. For example, 2D-QSAR studies on 1,3,4-thiadiazole tethered coumarin derivatives have been used to design new compounds with potential antiproliferative activity nih.gov. Similarly, 3D-QSAR studies on 1,2,4-triazole derivatives have been conducted to predict their anticancer potential nih.gov.

Computational drug design, including molecular docking, is frequently employed to study the interaction of thiazole derivatives with their biological targets at a molecular level. Docking studies can predict the binding mode and affinity of a compound to the active site of an enzyme or receptor, providing insights into the mechanism of action and guiding the design of more effective molecules. This approach has been used to support the development of thiazole derivatives as antimicrobial agents by predicting their binding to enzymes like E. coli MurB.

These computational approaches are highly applicable to the lead optimization of this compound derivatives. By building QSAR models and performing docking studies, researchers can systematically modify the structure of this compound to enhance its desired biological activity and improve its drug-like properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-4-ethylthiazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis of chloroethylthiazoles typically involves cyclocondensation of thiourea derivatives with α-halogenated ketones. For example, substituting bromoethyl ketones with thiourea derivatives in ethanol under reflux (80–100°C) yields thiazole cores . Adjusting stoichiometry (e.g., 1:1 molar ratio of thiourea to halogenated ketone) and using catalysts like boron trifluoride etherate can enhance regioselectivity . Purification via recrystallization (ethanol/water) is recommended to isolate high-purity products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Look for characteristic signals: δ 1.3–1.5 ppm (triplet, CH3 of ethyl group), δ 3.0–3.2 ppm (quartet, CH2 adjacent to thiazole), and δ 6.8–7.2 ppm (thiazole ring proton) .
  • 13C NMR : The thiazole C-2 (chlorine-substituted carbon) appears at δ 150–160 ppm, while the ethyl group carbons resonate at δ 10–25 ppm (CH3) and δ 30–40 ppm (CH2) .
  • IR : Stretching vibrations at 690–710 cm⁻¹ (C-Cl) and 1520–1560 cm⁻¹ (C=N of thiazole) confirm functional groups .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodology : Test solubility in polar (DMSO, ethanol) and non-polar (hexane) solvents. Ethyl-substituted thiazoles generally show moderate solubility in DMSO due to the hydrophobic ethyl group. Stability studies (TGA/DSC) indicate decomposition temperatures >200°C, suggesting storage under inert atmospheres at 4°C to prevent hydrolytic degradation .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity of this compound in drug discovery?

  • Methodology :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density at C-2 (chlorine site), predicting nucleophilic substitution tendencies .
  • Molecular Docking : Use AutoDock Vina to simulate binding with biological targets (e.g., Leishmania enzymes). The ethyl group may enhance hydrophobic interactions, while chlorine improves binding affinity via halogen bonding .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar thiazoles?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping signals) by determining crystal structures. For example, dihedral angles between thiazole and ethyl groups influence chemical shifts .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity. For ethyl groups, HSQC can distinguish CH2/CH3 environments .

Q. How does the electronic environment of the thiazole ring affect its reactivity in cross-coupling reactions?

  • Methodology : Chlorine at C-2 withdraws electron density, making the ring electron-deficient. This facilitates Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3)4 (2 mol%) and K2CO3 in DMF at 80°C. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane 3:7) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.